molecular formula C11H23NO B13337236 2-[(3,3-Dimethylcyclohexyl)amino]propan-1-ol

2-[(3,3-Dimethylcyclohexyl)amino]propan-1-ol

Cat. No.: B13337236
M. Wt: 185.31 g/mol
InChI Key: REBUJBSVXILLOY-UHFFFAOYSA-N
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Description

2-[(3,3-Dimethylcyclohexyl)amino]propan-1-ol is a secondary amine featuring a propanol backbone substituted with a 3,3-dimethylcyclohexyl group.

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

2-[(3,3-dimethylcyclohexyl)amino]propan-1-ol

InChI

InChI=1S/C11H23NO/c1-9(8-13)12-10-5-4-6-11(2,3)7-10/h9-10,12-13H,4-8H2,1-3H3

InChI Key

REBUJBSVXILLOY-UHFFFAOYSA-N

Canonical SMILES

CC(CO)NC1CCCC(C1)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,3-Dimethylcyclohexyl)amino]propan-1-ol typically involves the reaction of 3,3-dimethylcyclohexylamine with an appropriate epoxide, such as propylene oxide. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

2-[(3,3-Dimethylcyclohexyl)amino]propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

2-[(3,3-Dimethylcyclohexyl)amino]propan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[(3,3-Dimethylcyclohexyl)amino]propan-1-ol exerts its effects involves interactions with specific molecular targets. The amino alcohol moiety can interact with enzymes and receptors, influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

3-(Diethylamino)-2,2-dimethyl-propan-1-ol
  • Molecular Formula: C₈H₁₉NO
  • Molar Mass : 159.27 g/mol
  • Physical Properties :
    • Density: 0.875 g/cm³
    • Flash Point: 73.9 °C
    • Phase Transition: 226.6 °C
  • Key Differences: Replacing the dimethylcyclohexyl group with a diethylamino group reduces steric bulk and increases polarity, enhancing water solubility but reducing lipid membrane permeability compared to the target compound.
3-((4,4-Dimethylcyclohexyl)amino)propan-1-ol
  • Structure : Similar to the target compound but with a 4,4-dimethylcyclohexyl substituent.
  • Implications : The positional isomerism (3,3- vs. 4,4-dimethyl) may alter steric effects and conformational flexibility, impacting binding affinity in biological systems .

Cyclohexyl Derivatives with Ether/Ester Linkages

2-[1-(3,3-Dimethylcyclohexyl)ethoxy]-2-methylpropyl Propanoate
  • Molecular Formula : C₁₇H₃₂O₃
  • Molar Mass : 284.43 g/mol
  • Physical Properties :
    • Density: 0.93 g/cm³
    • Boiling Point: 346.3 °C
    • Odor Profile: Musky, woody .
  • Key Differences: Esterification replaces the hydroxyl and amine groups with an ether-ester linkage, increasing hydrophobicity and volatility. This compound is used in fragrances, whereas the amino-alcohol structure of the target compound may favor applications in drug synthesis or catalysis .
2-(3,3-Dimethylcyclohexyl)propan-2-ol
  • Structure : Tertiary alcohol with the same cyclohexyl group.
  • Applications : Intermediate in synthesizing fragrance compounds (e.g., musky odorants). The absence of an amine group limits its reactivity as a nucleophile compared to the target compound .

Aromatic vs. Alicyclic Amino Alcohols

3-Amino-3-[4-(propan-2-yloxy)phenyl]propan-1-ol
  • Molecular Formula: C₁₂H₁₉NO₂
  • Molar Mass : 209.28 g/mol
  • This distinction is critical in drug design, where membrane penetration vs. target binding must be optimized .

Physicochemical and Application-Based Comparison Table

Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups Applications
2-[(3,3-Dimethylcyclohexyl)amino]propan-1-ol C₁₁H₂₃NO (estimated) ~185.3 (estimated) Secondary amine, hydroxyl Pharmaceuticals, catalysis
3-(Diethylamino)-2,2-dimethyl-propan-1-ol C₈H₁₉NO 159.27 Tertiary amine, hydroxyl Industrial solvents, intermediates
2-[1-(3,3-Dimethylcyclohexyl)ethoxy]-2-methylpropyl Propanoate C₁₇H₃₂O₃ 284.43 Ether, ester Fragrance industry
3-Amino-3-[4-(propan-2-yloxy)phenyl]propan-1-ol C₁₂H₁₉NO₂ 209.28 Primary amine, aryl ether Drug intermediates

Stability and Reactivity Insights

  • Steric Hindrance: The 3,3-dimethylcyclohexyl group in the target compound likely reduces reactivity toward electrophilic agents compared to less hindered analogs like 3-(diethylamino)-2,2-dimethyl-propan-1-ol .
  • Amine Reactivity : The secondary amine group can act as a weak base or nucleophile, enabling participation in Schiff base formation or salt complexes, which is absent in ester/ether derivatives .

Biological Activity

2-[(3,3-Dimethylcyclohexyl)amino]propan-1-ol is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in pharmacology.

Chemical Structure and Properties

The chemical structure of this compound features a propanol backbone with an amino group linked to a cyclohexyl moiety. This unique structure contributes to its hydrophilic and hydrophobic characteristics, making it a candidate for various biological interactions.

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound can act as an inhibitor by binding to the active sites of specific enzymes, thus preventing substrate binding and catalytic activity.
  • Receptor Interaction : It may interact with various receptors, modulating their functions and influencing cellular signaling pathways. This interaction can lead to changes in physiological responses.
  • Ligand Activity : As a ligand, the compound could facilitate binding studies that elucidate interactions between small molecules and biological macromolecules.

Biological Activity

The biological activity of this compound has been investigated across various contexts:

Pharmacological Effects

  • Antifungal Activity : Similar compounds have shown antifungal properties against pathogens like Aspergillus flavus and Fusarium oxysporum, suggesting potential applications in treating fungal infections .
  • Cytotoxicity : Studies have indicated selective cytotoxic effects against cancer cell lines, such as HeLa and MCF-7 cells, while sparing normal cells . This selectivity is crucial for developing targeted cancer therapies.

Case Studies

  • Study on Enzyme Inhibition : A study demonstrated that derivatives of this compound inhibited leucine aminopeptidase, showcasing its potential as a metalloenzyme inhibitor.
  • Binding Studies : Research has indicated that the compound exhibits significant binding affinity to specific proteins involved in cellular signaling pathways, which may enhance its therapeutic profile.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided below:

Compound NameStructure CharacteristicsNotable Biological Activity
This compoundPropanol backbone with cyclohexyl groupEnzyme inhibition; receptor modulation
4-[(3,3-Dimethylcyclohexyl)amino]pentan-1-olPentanol backbone with cyclohexyl groupAntifungal activity; cytotoxicity
3-Amino-2-(4,4-dimethylcyclohexyl)propan-1-olSimilar cyclohexyl substitutionsPotential ligand activity; enzyme inhibition

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